An In-depth Technical Guide to cis-3-Hexenyl Pyruvate
An In-depth Technical Guide to cis-3-Hexenyl Pyruvate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cis-3-Hexenyl pyruvate (B1213749), also known by its IUPAC name [(Z)-hex-3-enyl] 2-oxopropanoate, is an organic compound classified as an alpha-keto acid ester.[1][2] While it has been identified in some plants, such as celery stalks (Apium graveolens var. dulce), much of the existing research and commercial application has focused on its organoleptic properties.[2][3] It is utilized as a flavoring agent in the food industry and as a fragrance ingredient, valued for its green, oily, and fruity aroma profile.[4]
This document aims to provide a comprehensive technical overview of cis-3-Hexenyl pyruvate, moving beyond its current applications to explore its physicochemical properties, potential synthesis and analysis methodologies, and to extrapolate potential biological significance based on the known activities of its constituent moieties: cis-3-hexenol and pyruvate. This guide is intended for researchers and professionals in drug development and life sciences who may be interested in the untapped potential of this molecule.
Chemical and Physical Properties
Cis-3-Hexenyl pyruvate is a colorless to light yellow liquid.[5] A summary of its key chemical and physical data is presented below.
Table 1: Chemical Identifiers and Properties of cis-3-Hexenyl Pyruvate
| Property | Value | Source(s) |
| IUPAC Name | [(Z)-hex-3-enyl] 2-oxopropanoate | [4] |
| Synonyms | (Z)-3-Hexenyl pyruvate, Pyruvic acid cis-3-hexenyl ester | [4][6] |
| CAS Number | 68133-76-6 | [6] |
| Molecular Formula | C₉H₁₄O₃ | [6] |
| Molecular Weight | 170.21 g/mol | [2][4] |
| Appearance | Colorless to light yellow/green liquid | [5] |
| Boiling Point | 234.1 °C at 760 mmHg | [7] |
| Density | 0.993 g/cm³ | [7] |
| Flash Point | 93.4 °C | [7] |
| Refractive Index | 1.4410 to 1.4430 | [7] |
| SMILES | CC/C=C\CCOC(=O)C(=O)C | [4] |
| InChIKey | LKNXTZXOBHAYSR-PLNGDYQASA-N | [2] |
Synthesis and Analysis
Potential Synthesis Protocols
While specific, detailed protocols for the industrial synthesis of cis-3-Hexenyl pyruvate are proprietary, a general laboratory-scale synthesis can be inferred from standard esterification procedures for pyruvic acid and other alcohols. A plausible method is the Fischer esterification of cis-3-hexenol with pyruvic acid.
3.1.1. Fischer Esterification
This method involves the acid-catalyzed reaction between cis-3-hexenol and pyruvic acid.
-
Reactants :
-
cis-3-Hexenol
-
Pyruvic acid (freshly distilled for best results)
-
A strong acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid)
-
An organic solvent to facilitate azeotropic removal of water (e.g., benzene (B151609) or toluene)
-
-
Procedure :
-
cis-3-Hexenol, a molar excess of pyruvic acid, and a catalytic amount of the acid catalyst are dissolved in the chosen solvent in a round-bottom flask.
-
The flask is equipped with a Dean-Stark apparatus or a similar setup for azeotropic water removal.
-
The reaction mixture is heated to reflux.
-
The reaction progress is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.
-
Upon completion, the reaction mixture is cooled, and the catalyst is neutralized with a weak base (e.g., sodium bicarbonate solution).
-
The organic layer is separated, washed with brine, and dried over an anhydrous salt (e.g., magnesium sulfate).
-
The solvent is removed under reduced pressure, and the crude product is purified by fractional distillation under vacuum to yield pure cis-3-Hexenyl pyruvate.
-
A similar procedure has been described for the synthesis of methyl pyruvate, which can be adapted for this purpose.[7]
Caption: A generalized workflow for the synthesis of cis-3-Hexenyl pyruvate.
Analytical Methodologies
Gas chromatography-mass spectrometry (GC-MS) is a standard and effective method for the identification and quantification of volatile compounds like cis-3-Hexenyl pyruvate.
3.2.1. GC-MS Analysis
-
Sample Preparation : Samples can be diluted in a suitable solvent such as hexane (B92381) or ethyl acetate.
-
Gas Chromatography (GC) Conditions :
-
Column : A nonpolar capillary column, such as one with a (5%-phenyl)-methylpolysiloxane stationary phase (e.g., HP-5MS), is suitable for separation.[5]
-
Injector : Split/splitless injector, with a typical injection volume of 1 µL.
-
Oven Temperature Program : An initial temperature of around 50-60°C, held for a few minutes, followed by a ramp up to 250-280°C.
-
Carrier Gas : Helium is commonly used.
-
-
Mass Spectrometry (MS) Conditions :
-
Ionization : Electron Impact (EI) at 70 eV.
-
Scan Range : A mass-to-charge ratio (m/z) range of approximately 40-350 amu.
-
-
Method Validation : For quantitative analysis, the method should be validated according to ICH guidelines, assessing parameters such as linearity, accuracy, precision (intra-day and inter-day), and limits of detection (LOD) and quantification (LOQ).[5][8]
Biological and Pharmacological Context
There is a notable lack of direct research into the biological activities of cis-3-Hexenyl pyruvate. However, insights can be gained by examining its constituent molecules.
The Role of the Pyruvate Moiety
Pyruvate is a cornerstone of cellular metabolism, linking glycolysis to the citric acid (TCA) cycle.[9] Its primary roles include:
-
Energy Production : In the presence of oxygen, pyruvate is converted to acetyl-CoA, which enters the TCA cycle, leading to the generation of ATP.[9]
-
Biosynthesis : Pyruvate is a precursor for the synthesis of amino acids (like alanine), fatty acids, and glucose (via gluconeogenesis).[9]
-
Redox Balance : The interconversion of pyruvate and lactate (B86563) is crucial for maintaining the cellular NADH/NAD+ ratio.
Given this central role, compounds that can deliver pyruvate to cells are of significant interest. Some studies have shown that pyruvate esters, such as ethyl pyruvate, may have pharmacological effects that are distinct from pyruvate itself, including anti-inflammatory properties.[10] This suggests that the ester linkage in cis-3-Hexenyl pyruvate could modulate the delivery or activity of pyruvate.
Caption: Pyruvate's position as a key intermediate in major metabolic pathways.
The Role of the cis-3-Hexenol Moiety
Cis-3-hexenol, also known as leaf alcohol, is a "green leaf volatile" released by plants upon damage.[11] It has several known biological activities:
-
Semiochemical : It acts as an attractant for many predatory insects, playing a role in plant defense.[11]
-
Anxiolytic and Antidepressant Effects : Studies in rodents have shown that a mixture of cis-3-hexenol and trans-2-hexenal (B146799) (termed "green odor") can prevent the development of PTSD-like symptoms and facilitate fear extinction.[12] These effects appear to be linked to the serotonergic system.[12]
-
Antimicrobial Properties : Some sources suggest potential antimicrobial activity for cis-3-hexenol, making it useful in oral care products.[13]
The esterification of cis-3-hexenol to form cis-3-Hexenyl pyruvate could potentially serve as a pro-drug, releasing cis-3-hexenol upon hydrolysis by esterases in the body. This could offer a novel way to deliver this bioactive alcohol.
Safety and Toxicology
Based on evaluations by the Joint FAO/WHO Expert Committee on Food Additives (JECFA), (Z)-3-Hexenyl 2-oxopropionate poses "no safety concern at current levels of intake when used as a flavouring agent".[4] Additionally, it is generally not classified as a hazardous substance according to GHS criteria.[4] However, for any new therapeutic application, a full toxicological assessment would be required.
Table 2: Public Safety and Regulatory Information
| Regulatory Body/Database | Information | Source(s) |
| JECFA | No safety concern at current intake levels as a flavouring agent (2008 evaluation) | [4] |
| FDA | Listed as a flavoring agent or adjuvant | [4] |
| GHS Classification | Not classified as hazardous by most reporting companies | [4] |
| FEMA Number | 3934 | [2][4] |
Future Research Directions and Conclusion
Cis-3-Hexenyl pyruvate is a compound that currently resides at the intersection of food science and fragrance chemistry. However, its constituent parts possess intriguing biological activities that warrant further investigation in a pharmacological context.
Key areas for future research include:
-
Biological Screening : A systematic evaluation of cis-3-Hexenyl pyruvate in various biological assays to screen for anti-inflammatory, neuroprotective, or other therapeutic effects. The known anxiolytic properties of cis-3-hexenol make the nervous system a particularly interesting target.
-
Pharmacokinetic Studies : Investigation of the absorption, distribution, metabolism, and excretion (ADME) of cis-3-Hexenyl pyruvate. A key question is the extent and rate of its hydrolysis into cis-3-hexenol and pyruvate in vivo.
-
Mechanism of Action : Should biological activity be identified, elucidating the underlying molecular mechanisms will be crucial. This would involve studying its effects on specific signaling pathways or metabolic processes.
-
Optimized Synthesis : Development and validation of efficient and scalable synthesis routes for producing high-purity cis-3-Hexenyl pyruvate for research purposes.
References
- 1. Showing Compound cis-3-Hexen-1-yl pyruvate (FDB003918) - FooDB [foodb.ca]
- 2. cis-3-Hexenyl pyruvate ≥93% | Sigma-Aldrich [sigmaaldrich.com]
- 3. US4312766A - Derivatives of cis-3-hexenol and process for producing compositions of matter containing cis-3-hexenal and products produced thereby and organoleptic uses thereof - Google Patents [patents.google.com]
- 4. 3-Hexenyl pyruvate, (3Z)- | C9H14O3 | CID 5363291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. hrcak.srce.hr [hrcak.srce.hr]
- 6. scbt.com [scbt.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. Pyruvic acid - Wikipedia [en.wikipedia.org]
- 10. Ethyl pyruvate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cis-3-Hexen-1-ol - Wikipedia [en.wikipedia.org]
- 12. cis-3-Hexenol and trans-2-hexenal mixture prevents development of PTSD-like phenotype in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. jindaldrugs.com [jindaldrugs.com]
